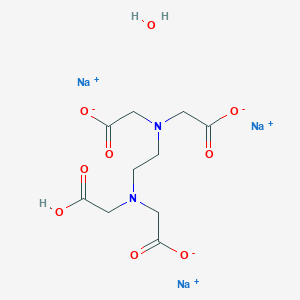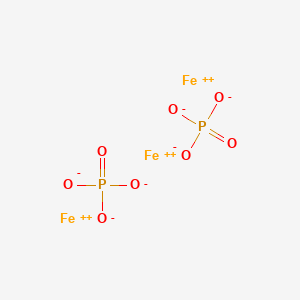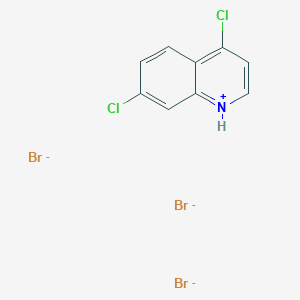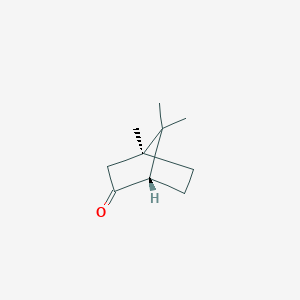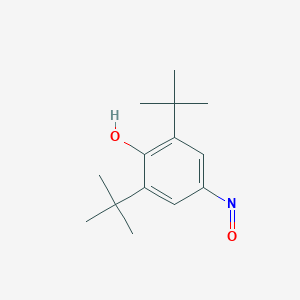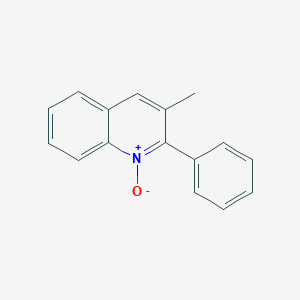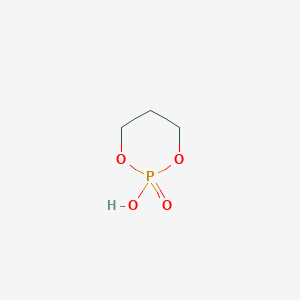
1,3,2-Dioxaphosphorinane, 2-hydroxy-, 2-oxide
描述
1,3,2-Dioxaphosphorinane, 2-hydroxy-, 2-oxide, also known as cyclic phosphocholine, is a cyclic compound that has gained significant interest in scientific research due to its unique properties. It is a water-soluble, non-toxic, and biocompatible compound that has been extensively studied for its potential applications in various fields, including medicine, biotechnology, and materials science.
作用机制
The mechanism of action of 1,3,2-Dioxaphosphorinane, 2-hydroxy-, 2-oxide phosphocholine is not fully understood, but it is thought to involve the modulation of various signaling pathways in cells. It has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, as well as the activation of immune cells. It has also been shown to modulate the activity of various enzymes, such as phospholipases and cyclooxygenases.
生化和生理效应
Cyclic phosphocholine has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress in cells, as well as improve mitochondrial function. It has also been shown to enhance the activity of various antioxidant enzymes, such as superoxide dismutase and catalase.
实验室实验的优点和局限性
Cyclic phosphocholine has several advantages for use in laboratory experiments. It is water-soluble, non-toxic, and biocompatible, making it a safe and easy-to-use compound. It can also form stable complexes with drugs and biomolecules, making it a potential candidate for drug delivery systems and other applications.
However, there are also some limitations to its use in laboratory experiments. It is relatively expensive compared to other compounds, and its synthesis method can be time-consuming. It also has limited solubility in organic solvents, which can limit its use in certain applications.
未来方向
There are several future directions for research on 1,3,2-Dioxaphosphorinane, 2-hydroxy-, 2-oxide phosphocholine. One potential direction is the development of new drug delivery systems using 1,3,2-Dioxaphosphorinane, 2-hydroxy-, 2-oxide phosphocholine as a carrier. Another direction is the development of new biomimetic materials using 1,3,2-Dioxaphosphorinane, 2-hydroxy-, 2-oxide phosphocholine as a building block. Additionally, further research is needed to fully understand the mechanism of action of 1,3,2-Dioxaphosphorinane, 2-hydroxy-, 2-oxide phosphocholine and its potential applications in various fields.
合成方法
The synthesis of 1,3,2-Dioxaphosphorinane, 2-hydroxy-, 2-oxide phosphocholine involves the reaction of choline chloride with phosphorus oxychloride, followed by the addition of water to form a 1,3,2-Dioxaphosphorinane, 2-hydroxy-, 2-oxide intermediate. The intermediate is then oxidized to yield the final product, 1,3,2-Dioxaphosphorinane, 2-hydroxy-, 2-oxide. The synthesis method is relatively simple and can be easily scaled up for large-scale production.
科学研究应用
Cyclic phosphocholine has been extensively studied for its potential applications in various scientific fields. In medicine, it has been shown to have anti-inflammatory and immunomodulatory properties, making it a potential candidate for the treatment of various inflammatory diseases, such as arthritis and inflammatory bowel disease. It has also been studied for its potential use in drug delivery systems, as it can form stable complexes with drugs and target specific cells or tissues.
In biotechnology, 1,3,2-Dioxaphosphorinane, 2-hydroxy-, 2-oxide phosphocholine has been used as a surfactant in various applications, such as protein purification and cell culture. It has also been used as a stabilizer for enzymes and other biomolecules.
In materials science, 1,3,2-Dioxaphosphorinane, 2-hydroxy-, 2-oxide phosphocholine has been studied for its potential use in the development of biomimetic materials, such as coatings for medical implants and tissue engineering scaffolds.
属性
IUPAC Name |
2-hydroxy-1,3,2λ5-dioxaphosphinane 2-oxide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7O4P/c4-8(5)6-2-1-3-7-8/h1-3H2,(H,4,5) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFZQJAHBHYRHSU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COP(=O)(OC1)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7O4P | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70436599 | |
| Record name | 1,3,2-Dioxaphosphorinane, 2-hydroxy-, 2-oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70436599 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.06 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3,2-Dioxaphosphorinane, 2-hydroxy-, 2-oxide | |
CAS RN |
13507-10-3 | |
| Record name | 1,3,2-Dioxaphosphorinane, 2-hydroxy-, 2-oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70436599 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



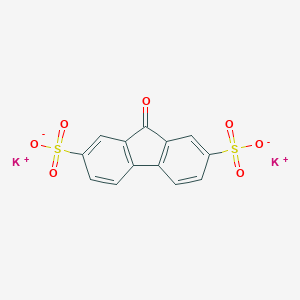
![4-Methylbenzo[b]thiophene](/img/structure/B81002.png)
